Naphthol AS-BR

Description

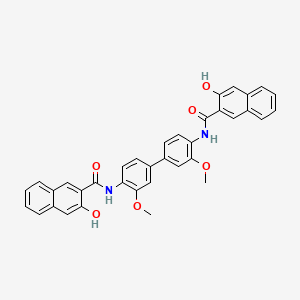

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N-[4-[4-[(3-hydroxynaphthalene-2-carbonyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28N2O6/c1-43-33-19-25(11-13-29(33)37-35(41)27-15-21-7-3-5-9-23(21)17-31(27)39)26-12-14-30(34(20-26)44-2)38-36(42)28-16-22-8-4-6-10-24(22)18-32(28)40/h3-20,39-40H,1-2H3,(H,37,41)(H,38,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUHYNGMYQMRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3O)OC)NC(=O)C5=CC6=CC=CC=C6C=C5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059033 | |

| Record name | 2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-92-9 | |

| Record name | N,N′-(3,3′-Dimethoxy[1,1′-biphenyl]-4,4′-diyl)bis[3-hydroxy-2-naphthalenecarboxamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37575 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtanilide BR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphtanilide BR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dihydroxy-N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)di-2-naphthamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Naphthol AS-BR

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS-BR, with the CAS number 91-92-9, is an azoic coupling component used in the manufacturing of brown dyes and pigments. Chemically, it is the N,N'-(3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diyl)bis(3-hydroxy-2-naphthalenecarboxamide). Its primary application lies in the dyeing of cotton, viscose, and polyvinyl alcohol (PVA), where it forms a brown color upon coupling with a diazonium salt.[1] It is also utilized as a substrate for the histochemical demonstration of acid and alkaline phosphatases.[1][2] This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, including detailed experimental protocols, quantitative data, and characterization information.

Synthesis of this compound

The synthesis of this compound is achieved through the condensation reaction between 3-Hydroxy-2-naphthoic acid and 3,3'-Dimethoxybenzidine (B85612).[1] This reaction forms two amide bonds, linking the two naphthol moieties to the biphenyl (B1667301) backbone. While specific literature on the detailed synthesis of this compound is scarce, a general and reliable method can be adapted from the synthesis of other Naphthol AS derivatives, which involves the activation of the carboxylic acid group of 3-hydroxy-2-naphthoic acid followed by reaction with the amine.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is a generalized procedure based on the synthesis of analogous Naphthol AS compounds and should be optimized for specific laboratory conditions.

Materials:

-

3-Hydroxy-2-naphthoic acid

-

3,3'-Dimethoxybenzidine

-

Thionyl chloride (SOCl₂) or Phosphorus trichloride (B1173362) (PCl₃)

-

Anhydrous Toluene (B28343) or Xylene

-

Pyridine or N,N-Dimethylformamide (DMF) (catalytic amount)

-

Sodium Carbonate solution

-

Hydrochloric acid (dilute)

Procedure:

-

Activation of 3-Hydroxy-2-naphthoic acid: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 3-hydroxy-2-naphthoic acid (2.1 equivalents) in anhydrous toluene or xylene. Add a catalytic amount of DMF or pyridine. Slowly add thionyl chloride (2.2 equivalents) or phosphorus trichloride (0.8 equivalents) dropwise at room temperature. After the addition is complete, heat the mixture to reflux for 2-3 hours until the evolution of HCl or SO₂ gas ceases. The completion of the reaction can be monitored by the dissolution of the starting material. This step forms the acid chloride of 3-hydroxy-2-naphthoic acid.

-

Condensation Reaction: In a separate flask, dissolve 3,3'-dimethoxybenzidine (1 equivalent) in anhydrous toluene or xylene. Cool the solution of the acid chloride prepared in step 1 to room temperature and add it dropwise to the solution of 3,3'-dimethoxybenzidine with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 30°C. After the addition, continue stirring at room temperature for 4-6 hours.

-

Work-up and Isolation: The crude this compound will precipitate out of the solution. Filter the solid product and wash it sequentially with toluene, dilute hydrochloric acid (to remove any unreacted amine), and then with water until the washings are neutral.

-

Neutralization and Final Washing: Suspend the crude product in a dilute sodium carbonate solution to neutralize any remaining acidic impurities. Filter the product again and wash thoroughly with water until the filtrate is neutral.

-

Drying: Dry the purified this compound in a vacuum oven at 60-80°C to a constant weight.

Purification of this compound

The crude this compound obtained from the synthesis may contain unreacted starting materials and by-products. Purification is essential to achieve the desired quality for its applications. The primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. This compound is a large, relatively non-polar molecule, and is insoluble in water but soluble in some organic solvents.

Solvent Selection:

Based on the solubility of similar Naphthol AS compounds, suitable solvents for recrystallization of this compound could include:

-

High-boiling aromatic hydrocarbons: Toluene, Xylene, Nitrobenzene (B124822).

-

Amides: N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc).

-

Mixed solvent systems: A mixture of a good solvent (like DMF or toluene) and a poor solvent (like ethanol (B145695) or methanol) can be effective.

Experimental Protocol for Recrystallization:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., nitrobenzene or DMF).

-

If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

-

Filter the hot solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a vacuum oven.

Column Chromatography

For higher purity, column chromatography can be employed. Given the nature of this compound, reversed-phase high-performance liquid chromatography (HPLC) is a suitable technique.

Experimental Parameters for HPLC:

-

Stationary Phase: C18 silica (B1680970) gel.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, or methanol (B129727) and water, often with a small amount of a modifier like formic acid or acetic acid to improve peak shape.

-

Detection: UV-Vis detector at a wavelength where this compound shows strong absorbance.

The specific gradient and flow rate would need to be optimized to achieve good separation from any impurities.

Quantitative Data

| Parameter | Value/Range | Reference/Comment |

| Synthesis | ||

| Reactant Molar Ratio (3-Hydroxy-2-naphthoic acid : 3,3'-Dimethoxybenzidine) | ~2.1 : 1 | Based on stoichiometry and common practice for similar reactions. |

| Reaction Temperature (Condensation) | Room Temperature to 30°C | To control the exothermic reaction. |

| Reaction Time (Condensation) | 4 - 6 hours | Typical for amide bond formation. |

| Expected Yield | 80 - 95% | Based on yields for analogous Naphthol AS syntheses. |

| Purification | ||

| Purity after Recrystallization | >98% | Dependent on the solvent system and number of recrystallizations. |

| Purity after HPLC | >99.5% | Capable of achieving very high purity. |

| Physical Properties | ||

| Melting Point | 348 °C | [1] |

| Solubility | Insoluble in water, soluble in o-nitrotoluene. | [1] |

Experimental Workflows

Caption: this compound Synthesis Workflow.

Caption: Recrystallization Workflow.

Characterization

Due to the limited availability of published spectroscopic data for this compound, the following are expected characteristics based on its structure.

Infrared (IR) Spectroscopy

-

O-H stretch: A broad peak around 3200-3400 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretch: A peak around 3300 cm⁻¹ from the amide N-H bond.

-

C=O stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

-

N-H bend (Amide II): A peak around 1550-1600 cm⁻¹.

-

C-O stretch (Aryl ether): A peak around 1250 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the range of 1450-1600 cm⁻¹.

-

Aromatic C-H bend: Peaks in the range of 700-900 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: Multiple signals in the range of 7.0-8.5 ppm.

-

-OH Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

-

-NH Proton (Amide): A singlet around 8.5-9.5 ppm.

-

-OCH₃ Protons: A singlet around 3.8-4.0 ppm.

¹³C NMR:

-

Carbonyl Carbon (Amide): A signal in the range of 165-170 ppm.

-

Aromatic Carbons: Multiple signals in the range of 110-160 ppm.

-

-OCH₃ Carbon: A signal around 55-60 ppm.

Mass Spectrometry (MS)

The molecular weight of this compound is 584.62 g/mol . The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass, depending on the ionization technique used. Fragmentation patterns would involve cleavage of the amide bonds and the biphenyl linkage.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The outlined experimental protocols, based on established methods for analogous compounds, offer a solid starting point for researchers. The provided quantitative data and expected characterization parameters will aid in the successful synthesis, purification, and verification of this important azoic coupling component. Further optimization of the reaction and purification conditions may be necessary to achieve the desired yield and purity for specific applications.

References

Mechanism of Naphthol AS-BR as a phosphatase substrate

An In-depth Technical Guide to the Mechanism of Naphthol AS Phosphatase Substrates

Introduction

The Naphthol AS family of compounds are versatile substrates widely employed in biochemical and histochemical assays for the detection of phosphatase activity. Naphthol AS-BR, a prominent member of this family, serves as a substrate for both acid and alkaline phosphatases.[1][2] The underlying principle of these substrates involves an enzyme-catalyzed hydrolysis reaction that liberates a naphthol derivative. This intermediate product is then typically coupled with a diazonium salt to generate a distinct, insoluble colored precipitate at the site of enzyme activity, enabling precise localization. This guide provides a detailed exploration of the core mechanism, experimental protocols, and key data associated with Naphthol AS substrates for researchers, scientists, and professionals in drug development.

Core Mechanism: A Two-Step Detection Process

The detection of phosphatase activity using Naphthol AS substrates is fundamentally a two-step process involving enzymatic hydrolysis followed by a chemical coupling reaction.

-

Enzymatic Hydrolysis: The process is initiated when a phosphatase enzyme (either acid or alkaline, depending on the assay conditions) catalyzes the cleavage of the phosphate (B84403) group from the Naphthol AS substrate.[3] This hydrolysis reaction yields two products: an inorganic phosphate molecule and a reactive, largely insoluble naphthol derivative.[3]

-

Azo Coupling Reaction: The liberated naphthol derivative does not remain free in the solution. In the presence of a diazonium salt (e.g., Fast Red Violet LB, Fast Blue BB, or Fast Red TR), it undergoes a rapid azo coupling reaction.[3] This second step produces a stable, intensely colored, and insoluble azo dye.[3] The precipitation of this final product at the precise location of the phosphatase activity is the key to its utility in histochemical visualization.[3]

References

Solubility Profile of Naphthol AS-BR in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Naphthol AS-BR in various organic solvents. Due to the limited availability of publicly accessible quantitative data for this specific compound, this document focuses on presenting known qualitative and semi-quantitative solubility information, alongside detailed experimental protocols for determining solubility in a laboratory setting.

Overview of this compound Solubility

This compound, a complex organic molecule, exhibits varied solubility depending on the nature of the solvent. Generally, it is characterized by its insolubility in aqueous solutions under neutral conditions. However, its solubility increases in alkaline solutions and in certain organic solvents.

Table 1: Summary of this compound Solubility Data

| Solvent | Quantitative Solubility ( g/100 mL) | Qualitative Solubility & Conditions |

| Water | Data not available | Insoluble[1] |

| Sodium Carbonate Solution | Data not available | Insoluble[1] |

| Sodium Hydroxide Solution | Data not available | Soluble (forms a light yellow-brown solution)[1] |

| o-Nitrotoluene ("adjacent nitro toluene") | Data not available | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | 0.5 | Soluble under specific conditions: requires ultrasonication, warming, and pH adjustment to 9 with NaOH, and heating to 60°C.[2] |

Experimental Protocols for Solubility Determination

For researchers seeking to determine the precise solubility of this compound in specific organic solvents, the following established methods are recommended.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

-

Allow the solution to stand at the constant temperature to let the undissolved solid settle.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid precipitation or dissolution due to temperature changes.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation and Weighing:

-

Transfer the filtered solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that does not degrade the this compound).

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried this compound.

-

-

Calculation:

-

The solubility (S) is calculated using the following formula: S ( g/100 mL) = [(Weight of container + solid) - (Weight of empty container)] / (Volume of solution withdrawn in mL) * 100

-

UV-Visible Spectrophotometry for Solubility Determination

This method is suitable if this compound has a distinct chromophore that absorbs light in the UV-Visible range and the chosen solvent is transparent in that region. A calibration curve must first be established.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the desired solvent.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method (Section 2.1, Step 1).

-

-

Sample Preparation and Analysis:

-

Withdraw a sample of the supernatant and filter it as described previously (Section 2.1, Step 2).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility.

-

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for Spectrophotometric Solubility Determination.

References

An In-depth Technical Guide to Naphthol AS-BR for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Naphthol AS-BR, a key substrate for the histochemical demonstration of acid and alkaline phosphatase activity. This document is intended for researchers, scientists, and drug development professionals who utilize enzyme histochemistry in their work.

Core Properties of this compound

This compound is an azoic coupling component used in histochemistry. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 91-92-9 | [1] |

| Molecular Weight | 584.62 g/mol | [1] |

| Molecular Formula | C₃₆H₂₈N₂O₆ | [1] |

| Appearance | Brown powder | [1] |

| Solubility | Insoluble in water; Soluble in o-nitrotoluene. | [1] |

Principle of Action in Phosphatase Detection

This compound serves as a substrate in enzyme histochemistry to visualize the activity of acid and alkaline phosphatases. The underlying principle involves a two-step reaction:

-

Enzymatic Hydrolysis : In the presence of either acid or alkaline phosphatase, the phosphate (B84403) group is cleaved from a this compound phosphate derivative. This enzymatic reaction releases a naphthol derivative.

-

Azo-Coupling Reaction : The liberated naphthol derivative immediately couples with a diazonium salt present in the incubation solution. This reaction forms a highly colored, insoluble azo dye at the site of enzyme activity. The colored precipitate allows for the precise localization of phosphatase activity within tissue sections or cells.

The choice of diazonium salt can be varied to produce different colored end products, providing flexibility in experimental design, particularly for multiplex staining.

Figure 1: General Workflow for Phosphatase Staining

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for acid and alkaline phosphatase staining using a this compound substrate.

Alkaline Phosphatase Staining Protocol

This protocol is adapted for use with snap-frozen tissue sections.

Reagents and Solutions:

-

Substrate Solution : this compound phosphate dissolved in a suitable solvent (e.g., dimethylformamide) and then diluted in an alkaline buffer (e.g., Tris buffer, pH 9.2-10.0).

-

Coupling Agent : A stable diazonium salt (e.g., Fast Blue RR salt).

-

Alkaline Buffer : Tris-HCl or a similar buffer system.

-

Mounting Medium : Aqueous mounting medium.

Procedure:

-

Tissue Preparation : Cut snap-frozen tissue sections (10-16 µm) in a cryostat and mount them on slides.

-

Incubation : Prepare the incubation medium by dissolving the diazonium salt in the alkaline buffer, followed by the addition of the this compound phosphate substrate solution. Incubate the slides in this solution for 30-60 minutes at room temperature or 37°C, protected from light.

-

Washing : Rinse the slides thoroughly in deionized water.

-

Counterstaining (Optional) : Counterstain with a suitable nuclear stain, such as Mayer's hematoxylin, for 1-2 minutes.

-

Final Wash : Rinse with deionized water.

-

Mounting : Mount the coverslip using an aqueous mounting medium.

Expected Results : Sites of alkaline phosphatase activity will appear as a brightly colored precipitate (the color depends on the diazonium salt used).

Acid Phosphatase Staining Protocol

This protocol is suitable for demonstrating acid phosphatase activity in various cell and tissue samples.

Reagents and Solutions:

-

Substrate Solution : this compound phosphate in an acidic buffer (e.g., acetate (B1210297) buffer, pH 5.0-5.5).

-

Coupling Agent : A diazonium salt such as Fast Garnet GBC.

-

Acetate Buffer : 0.1 M, pH 5.0.

-

Fixative : Acetone (B3395972) or a formaldehyde-based fixative may be required depending on the tissue.

-

Counterstain : Methyl Green or a similar nuclear counterstain.

Procedure:

-

Fixation : Fix air-dried smears or tissue sections as required (e.g., in acetone for 30 seconds). Rinse with distilled water.

-

Incubation : Prepare the incubation solution by dissolving the diazonium salt and the this compound phosphate in the acetate buffer. Incubate the slides for 60 minutes at 37°C.

-

Washing : Rinse the slides with distilled water.

-

Counterstaining : Counterstain with Methyl Green for 1-2 minutes.

-

Final Wash and Mounting : Rinse with distilled water, allow to dry, and mount for microscopic examination.

Expected Results : A colored precipitate will indicate the sites of acid phosphatase activity.

Figure 2: Enzymatic Reaction and Azo Dye Formation

Relevance in Drug Development and Research

While this compound is a diagnostic tool, its utility in drug development is linked to the importance of the enzymes it detects. Phosphatases are critical regulators of numerous cellular processes, and their dysregulation is implicated in many diseases.

-

Alkaline Phosphatase (ALP) : Elevated ALP levels are associated with liver and bone disorders.[2] In drug development, monitoring ALP activity is crucial for assessing potential hepatotoxicity of new drug candidates. Intestinal alkaline phosphatase is also being investigated for its protective role in the gut and its potential as a therapeutic agent in inflammatory bowel disease.[3][4]

-

Acid Phosphatase (ACP) : Prostatic acid phosphatase was historically a key biomarker for prostate cancer.[5] While largely replaced by prostate-specific antigen (PSA), it remains relevant in specific diagnostic contexts. Tartrate-resistant acid phosphatase (TRAP) is a marker for osteoclast activity and is important in research on bone resorption disorders like osteoporosis.[6]

The ability to visualize the activity of these enzymes in tissue sections provides valuable spatial information that is complementary to quantitative biochemical assays. For instance, in oncology research, it can help to determine if a drug is effectively targeting tumor cells and altering their metabolic activity.

Figure 3: Role of Phosphatases in Signaling Pathways

This diagram illustrates the general role of phosphatases in regulating cellular signaling. This compound is used to detect the activity of certain types of phosphatases, providing insight into the state of these critical regulatory pathways in health and disease.

References

- 1. This compound C.I. 37575 | 91-92-9 [chemicalbook.com]

- 2. Alkaline Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Alkaline phosphatase - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. openaccesspub.org [openaccesspub.org]

- 6. Acid Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

High-Purity Naphthol AS-BR: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity Naphthol AS-BR and its derivatives, focusing on commercial suppliers, key technical data, experimental applications, and its emerging role in modulating cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Commercial Suppliers and Technical Data

High-purity this compound is available from a range of commercial suppliers specializing in research chemicals. While purity levels are consistently high, other specifications may vary. The following tables provide a comparative summary of technical data from prominent suppliers.

Table 1: Commercial Suppliers of High-Purity this compound

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| MedChemExpress | HY-121932 | ≥98.0% | 91-92-9 | C₃₆H₂₈N₂O₆ | 584.62 |

| ChemicalBook | CB7274539 | 99.0% | 91-92-9 | C₃₆H₂₈N₂O₆ | 584.62 |

| Santa Cruz Biotechnology | sc-215461 | - | 91-92-9 | C₃₆H₂₈N₂O₆ | 584.62 |

| Chemsrc | CS-0018596 | ≥98.0% | 91-92-9 | C₃₆H₂₈N₂O₆ | 584.62 |

Note: Purity and other specifications should be confirmed by consulting the supplier's most recent certificate of analysis.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Light yellow to brown powder/solid | [1] |

| Melting Point | 348 °C | [1] |

| Solubility | Insoluble in water. Soluble in nitrobenzene. Soluble in DMSO (with warming and pH adjustment). | [1][2] |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [2] |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [2] |

Experimental Protocols

The primary application of this compound and its derivatives is as a chromogenic substrate in enzyme histochemistry, particularly for the detection of acid and alkaline phosphatases.

Leukocyte Alkaline Phosphatase (LAP) Staining

This protocol is adapted from standard methods for the cytochemical demonstration of alkaline phosphatase activity in leukocytes.[3]

Materials:

-

Fresh peripheral blood or bone marrow smears

-

Fixative (e.g., 4% formaldehyde (B43269) with 5% citrate (B86180) in acetone)

-

Naphthol AS-BI phosphate (B84403) or Naphthol AS-MX phosphate solution

-

A diazonium salt such as Fast Blue BB or Fast Red Violet LB

-

Alkaline buffer (pH 9.2-9.8)

-

Counterstain (e.g., Neutral Red or Mayer's Hematoxylin)

-

Distilled water

-

Microscope slides and coverslips

Procedure:

-

Fixation: Fix air-dried smears in the fixative solution for 30 seconds at room temperature.

-

Rinsing: Gently rinse the slides with distilled water.

-

Incubation: Incubate the slides in a freshly prepared solution containing the Naphthol AS substrate and the diazonium salt in an alkaline buffer for 15-30 minutes at room temperature. Protect from direct light.

-

Rinsing: Rinse the slides thoroughly with distilled water for 2 minutes.

-

Counterstaining: Counterstain with Neutral Red or Mayer's Hematoxylin for 1-2 minutes.

-

Rinsing and Mounting: Rinse slides with distilled water, allow to air dry, and mount with an aqueous mounting medium.

Expected Results:

Sites of alkaline phosphatase activity will appear as colored precipitates (blue with Fast Blue BB, red with Fast Red Violet LB) in the cytoplasm of neutrophils.[3]

Tartrate-Resistant Acid Phosphatase (TRAP) Staining for Osteoclasts

This protocol is designed for the identification of osteoclasts in bone tissue or cell cultures, which are characterized by their high levels of tartrate-resistant acid phosphatase.[4][5]

Materials:

-

Fixed cell cultures or bone tissue sections

-

Naphthol AS-BI phosphate solution

-

Pararosaniline solution

-

Sodium nitrite (B80452) solution

-

Acetate (B1210297) buffer (pH 5.0)

-

Tartrate solution

-

Counterstain (e.g., Toluidine Blue or Methyl Green)

Procedure:

-

Preparation of Staining Solution: Prepare the staining solution by mixing pararosaniline and sodium nitrite, then adding this to a solution containing Naphthol AS-BI phosphate in acetate buffer. For TRAP staining, add tartrate to the final solution.

-

Incubation: Incubate the fixed samples with the staining solution for 50-60 minutes at 37°C.[6]

-

Rinsing: Wash the samples thoroughly with distilled water.

-

Counterstaining: Counterstain with a suitable nuclear stain like Toluidine Blue or Methyl Green.

-

Dehydration and Mounting: Dehydrate the samples through a graded series of ethanol, clear with xylene, and mount with a permanent mounting medium.

Expected Results:

Osteoclasts will stain a bright red color, indicating TRAP activity. Other cells will be counterstained blue or green.

Signaling Pathways and Drug Discovery Applications

Recent research has revealed that derivatives of Naphthol AS have activities beyond their use as histochemical substrates, showing potential as modulators of key cellular signaling pathways implicated in cancer.

Inhibition of CREB-Mediated Gene Transcription

Naphthol AS-E and its phosphate derivative have been identified as inhibitors of the transcription factor CREB (cyclic AMP-response element binding protein).[7][8] CREB is a downstream effector of numerous signaling pathways and is often overexpressed and activated in various cancers. Naphthol AS-E phosphate has been shown to inhibit Myb activity by disrupting its interaction with the KIX domain of the coactivator p300.[9] This inhibition suppresses the expression of Myb target genes, leading to myeloid differentiation and apoptosis in leukemia cell lines.[9]

Downregulation of the EGFR/PI3K/Akt Signaling Pathway

Novel naphthoquinone-naphthol derivatives have demonstrated potent anticancer activity by downregulating the EGFR/PI3K/Akt signaling pathway.[10] This pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by these derivatives leads to increased expression of pro-apoptotic proteins like cleaved caspase-3 and decreased levels of anti-apoptotic proteins such as Bcl-2, ultimately inducing apoptosis in cancer cells.[10]

Experimental Workflow: From Histochemistry to Signaling

The utility of this compound and its derivatives spans from fundamental histochemical applications to more complex studies in drug discovery. The following workflow illustrates this progression.

References

- 1. This compound C.I. 37575 | 91-92-9 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. apexbt.com [apexbt.com]

- 5. Optimization of the tartrate-resistant acid phosphatase detection by histochemical method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. huble.org [huble.org]

- 7. Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Naphthol AS-E Phosphate Inhibits the Activity of the Transcription Factor Myb by Blocking the Interaction with the KIX Domain of the Coactivator p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Naphthol AS-BR: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Naphthol AS-BR (C.I. 37575), a key substrate used in the histochemical demonstration of acid and alkaline phosphatase activity. Adherence to proper storage and handling protocols is critical to ensure the compound's integrity and obtain reliable experimental results.

Chemical and Physical Properties

This compound, with the chemical name N,N'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(3-hydroxy-2-naphthamide), is a brown powder. It is insoluble in water but soluble in certain organic solvents like o-nitrotoluene and pyridine. Its stability in air is noted to be good, particularly in its solid form.

Stability Profile

Detailed quantitative studies on the degradation pathways of this compound are not extensively documented in publicly available literature. However, like other complex organic dyes containing naphthol and amide functionalities, it is susceptible to degradation under harsh environmental conditions. Potential degradation pathways could include hydrolysis of the amide bonds or oxidation of the naphthol rings, especially under conditions of extreme pH, high temperature, or intense light exposure.

Forced degradation studies on related naphthol compounds have identified potential degradation products such as phthalic derivatives, benzoic acid, and phenol (B47542) under various stress conditions. While these provide an indication of potential breakdown products, specific analysis of this compound is required for definitive identification. To ensure the compound's stability for experimental use, it is imperative to follow the recommended storage conditions outlined below.

Recommended Storage Conditions

The stability of this compound is highly dependent on whether it is in its solid powder form or in a solvent. The following tables summarize the recommended storage conditions to maintain its chemical integrity.

Table 1: Storage of Solid this compound

| Storage Temperature | Recommended Duration |

| -20°C | 3 years |

| 4°C | 2 years |

Table 2: Storage of this compound in Stock Solution

For solutions, it is crucial to aliquot the stock solution after preparation to prevent degradation from repeated freeze-thaw cycles.[1]

| Storage Temperature | Recommended Duration |

| -80°C | 6 months |

| -20°C | 1 month |

Experimental Protocols

Representative Protocol for Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 70°C) and the stock solution to 60°C in an oven for a specified period.

-

Photolytic Degradation: Expose the stock solution and solid powder to a calibrated light source (e.g., UV-Vis light) as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Dilute the sample to an appropriate concentration for analysis.

-

Analyze the sample using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the remaining this compound and detect any degradation products.

-

Mass spectrometry (LC-MS) can be coupled to identify the mass of the degradation products, aiding in their structural elucidation.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Evaluate the peak purity of the this compound peak to ensure the method is specific.

-

Characterize the degradation products based on their retention times, UV spectra, and mass spectral data.

-

Visualized Workflows and Pathways

The following diagrams illustrate the biochemical application of this compound and a logical workflow for its proper handling and storage.

Caption: Enzymatic reaction using this compound.

Caption: Recommended workflow for this compound.

References

An In-depth Technical Guide to the Safe Handling of Naphthol AS-BR

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Naphthol AS-BR, a substrate used in histochemical demonstrations of acid and alkaline phosphatase.[1][2] Adherence to these guidelines is critical to ensure personnel safety and prevent accidental exposure in a laboratory or drug development setting.

Chemical and Physical Properties

This compound is a brown powder that is insoluble in water but soluble in certain organic solvents like nitro toluene.[1] It is stable in air.[1] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 91-92-9 | [1] |

| Molecular Formula | C₁₇H₁₂N₂O₄ | [1] |

| Appearance | Brown powder | [1] |

| Melting Point | 348 °C | [1] |

| Solubility in Water | Insoluble | [1] |

| Solubility in other solvents | Soluble in adjacent nitro toluene | [1] |

| Stability | Stable in air | [1] |

Hazard Identification and Toxicological Data

| Hazard Classification | Description |

| Acute Toxicity (Oral) | Harmful if swallowed.[3] |

| Acute Toxicity (Dermal) | Toxic or harmful in contact with skin.[3] |

| Skin Corrosion/Irritation | Causes skin irritation.[3][4] |

| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[3][4] |

| Specific target organ toxicity (single exposure) | May cause respiratory irritation.[3][4] |

Quantitative Toxicological Data (for 1-Naphthol)

| Metric | Value | Species | Reference |

| LD50 Oral | 1870 mg/kg | Rat | [3] |

| LD50 Dermal | 880 mg/kg | Rabbit | [3] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize the risk of exposure to this compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4][7]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][7]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Use non-sparking tools and take precautionary measures against static discharge if the powder can form explosive mixtures with air.[5][9]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[9]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][8][9]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for preventing exposure. The level of protection should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specifications |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[10] |

| Skin Protection | Wear chemical-resistant gloves and a lab coat or protective suit.[10] |

| Respiratory Protection | If ventilation is inadequate or dust is generated, use a NIOSH/MSHA-approved respirator.[8][10] |

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE.

Caption: PPE Selection Workflow for this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

The following flowchart outlines the decision-making process for first aid in case of accidental exposure.

Caption: First Aid Decision Workflow for this compound Exposure.

Accidental Release and Disposal Measures

Accidental Release:

-

Ensure adequate ventilation and wear appropriate personal protective equipment.[4]

-

Avoid generating dust.[7]

-

Sweep up the spilled material and place it in a suitable, closed container for disposal.[4][8]

-

Do not allow the material to enter drains or waterways.[5][8]

Disposal:

-

Dispose of waste material in accordance with local, regional, national, and international regulations.[3]

-

Contaminated packaging should be treated as the product itself.

The following diagram outlines a general workflow for handling a spill of this compound.

Caption: Spill Response Workflow for this compound.

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound are not available in the provided search results. However, standard OECD guidelines for testing of chemicals would be followed for studies such as acute oral toxicity (OECD Guideline 423), acute dermal toxicity (OECD Guideline 402), and skin irritation (OECD Guideline 404). These protocols involve the administration of the substance to laboratory animals under controlled conditions and subsequent observation for signs of toxicity or irritation.

This technical guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound based on the available information. It is imperative that all users of this chemical consult the specific Safety Data Sheet (SDS) provided by the manufacturer and conduct a thorough risk assessment before use.

References

- 1. This compound C.I. 37575 | 91-92-9 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 4. fishersci.com [fishersci.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.es [fishersci.es]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Evolving Landscape of Naphthol AS Substrates in Histochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development and core principles of Naphthol AS substrates in the field of histochemistry. From their initial synthesis to their widespread application in enzyme localization, these compounds have played a pivotal role in advancing our understanding of cellular function and pathology. This document provides a comprehensive overview of their properties, detailed experimental protocols for their use, and a look at the underlying chemical mechanisms.

A Brief History: The Dawn of the Azo-Dye Era

The journey of Naphthol AS substrates is intrinsically linked to the advent of azo-dye methods in histochemistry. Initially, the localization of enzymes within tissues was a significant challenge for scientists. The breakthrough came with the development of techniques that could trap a colored product at the site of enzyme activity.

The azo-dye method, in its essence, is a two-step process. First, an enzyme cleaves a synthetic substrate, releasing an intermediate compound. This intermediate then immediately couples with a diazonium salt to form a highly colored, insoluble azo dye. This insoluble precipitate marks the precise location of the enzyme within the tissue.

Early azo-dye methods utilized simpler naphthols, but these were often plagued by issues such as diffusion of the reaction product, leading to poor localization of the target enzyme. The introduction of Naphthol AS (Anilid-Säure) derivatives in the mid-20th century represented a major leap forward. These substituted naphthols offered improved substantivity, meaning they had a higher affinity for the tissue proteins, which significantly reduced diffusion and resulted in sharper, more accurate localization of enzymatic activity. Pioneers in this field, such as Gomori and Burstone, were instrumental in demonstrating the superiority of Naphthol AS phosphates for the improved localization of enzymes like alkaline and acid phosphatase.[1]

Properties of Common Naphthol AS Substrates

The versatility of the Naphthol AS series lies in the variety of substituents that can be attached to the basic naphthol structure. These modifications influence key properties such as substantivity, the rate of the coupling reaction, and the color of the final azo dye. While precise quantitative data for all substrates is not always readily available in a standardized format, the following table summarizes the general characteristics of some commonly used Naphthol AS substrates.

| Substrate | Target Enzyme(s) | Relative Substantivity | Azo Dye Color (Typical) | Key Characteristics & Applications |

| Naphthol AS-MX Phosphate (B84403) | Alkaline Phosphatase | Moderate | Red to Blue-Violet | Widely used for leukocyte alkaline phosphatase (LAP) staining.[1] |

| Naphthol AS-BI Phosphate | Acid & Alkaline Phosphatase | High | Red | High substantivity leads to sharp localization. A preferred substrate for tartrate-resistant acid phosphatase (TRAP) isoform 5b.[2][3] |

| Naphthol AS-TR Phosphate | Acid & Alkaline Phosphatase | Moderate to High | Varies with diazonium salt | Used in specialized histochemistry, often providing good localization. |

| Naphthol AS-LC Phosphate | Acid Phosphatase | Moderate | Varies with diazonium salt | Mentioned as a useful substrate for acid phosphatase demonstration.[4] |

| Naphthol AS-BS Phosphate | Acid Phosphatase | Moderate | Varies with diazonium salt | Another substrate noted for its utility in acid phosphatase histochemistry.[4] |

| Naphthol AS-G | Not a phosphate ester; used as a coupling agent in dyeing. | Low to Moderate | Yellow range in pigments | Primarily used in the textile and pigment industries.[5] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Naphthol AS substrates. It is crucial to optimize these protocols based on the specific tissue and enzyme under investigation.

Alkaline Phosphatase Staining using Naphthol AS-MX Phosphate

This protocol is adapted for the demonstration of leukocyte alkaline phosphatase (LAP).

1. Reagents:

-

Fixative: Acetone-citrate solution

-

Substrate Solution: Naphthol AS-MX Phosphate Alkaline Solution (e.g., Sigma-Aldrich, Cat. No. 855)

-

Diazonium Salt: Fast Blue RR Salt or Fast Violet B Salt

-

Counterstain: Mayer's Hematoxylin

2. Procedure:

-

Prepare fresh blood or bone marrow smears and allow them to air dry.

-

Fix the smears in the acetone-citrate fixative for 30 seconds at room temperature (18–26°C).

-

Gently rinse the slides with deionized water for 45 seconds. Do not allow the slides to dry.

-

Prepare the incubation solution by dissolving the diazonium salt in distilled water and then adding the Naphthol AS-MX Phosphate Alkaline Solution. Mix well.

-

Immerse the slides in the incubation solution for 30 minutes at 18–26°C, protected from direct light.

-

Rinse the slides thoroughly in deionized water for 2 minutes.

-

Counterstain with Mayer's Hematoxylin for 10 minutes to stain the nuclei.

-

Rinse with water.

-

Air dry and mount with an aqueous mounting medium.

3. Expected Results:

-

Sites of alkaline phosphatase activity will appear as blue or red granules, depending on the diazonium salt used.

-

Nuclei will be stained blue.

Acid Phosphatase Staining using Naphthol AS-BI Phosphate

This protocol is a general method for the demonstration of acid phosphatase activity.

1. Reagents:

-

Fixative: Cold acetone (B3395972) or a formaldehyde-based fixative.

-

Incubation Buffer: Acetate (B1210297) buffer (pH 5.0)

-

Substrate: Naphthol AS-BI phosphate

-

Diazonium Salt: Fast Garnet GBC or Fast Red TR

-

Counterstain: Light Green or Methyl Green

2. Procedure:

-

Fix fresh frozen tissue sections or cell preparations as required.

-

Rinse briefly in distilled water.

-

Prepare the incubation medium by dissolving Naphthol AS-BI phosphate in a small amount of dimethylformamide and then adding it to the acetate buffer. Add the diazonium salt and mix well. Filter the solution before use.

-

Incubate the sections in the incubation medium at 37°C for 30-60 minutes.

-

Wash the sections in distilled water.

-

Counterstain with Light Green or Methyl Green if desired.

-

Dehydrate through graded alcohols, clear in xylene, and mount with a synthetic mounting medium.

3. Expected Results:

-

Sites of acid phosphatase activity will be marked by a bright red precipitate.

-

Nuclei will be stained green or blue depending on the counterstain.

Visualizing the Process: Workflows and Reactions

To better understand the principles of Naphthol AS histochemistry, the following diagrams illustrate the general experimental workflow and the underlying chemical reaction.

References

Methodological & Application

Naphthol AS-BR Staining Protocol for Alkaline Phosphatase Detection

Application Notes

Introduction

Alkaline phosphatase (ALP) is a hydrolase enzyme responsible for removing phosphate (B84403) groups from various molecules, including nucleotides and proteins. The enzyme's activity is a critical indicator in numerous biological processes, particularly in bone formation and liver function. In biomedical research and drug development, the histochemical detection of ALP activity is a valuable tool for assessing osteoblastic differentiation, monitoring liver toxicity, and identifying specific cell populations.

The Naphthol AS-BR staining protocol is a histochemical method used to visualize the localization of alkaline phosphatase activity in tissue sections and cell preparations. This technique is based on the simultaneous azo-coupling principle. In the presence of alkaline phosphatase, the substrate, this compound phosphate, is hydrolyzed to release an insoluble naphthol derivative. This intermediate product then immediately couples with a diazonium salt, such as Fast Blue RR or Fast Red TR, to form a highly colored, insoluble azo dye at the site of enzyme activity. The resulting colored precipitate allows for the microscopic identification of cells and tissues with active alkaline phosphatase.

Principle of the Method

The staining process involves a two-step enzymatic reaction:

-

Enzymatic Hydrolysis: Alkaline phosphatase present in the tissue specimen cleaves the phosphate group from the this compound phosphate substrate. This reaction yields an insoluble this compound derivative.

-

Azo-Coupling: The liberated this compound derivative immediately reacts with a diazonium salt present in the incubation medium. This coupling reaction forms a distinctly colored, insoluble precipitate at the site of enzymatic activity. The color of the final precipitate depends on the specific diazonium salt used.

This method provides a sensitive and specific means of localizing alkaline phosphatase activity, with the intensity of the stain correlating with the level of enzyme activity.

Experimental Protocols

I. Specimen Preparation

For Frozen Sections:

-

Snap-freeze fresh tissue specimens in isopentane (B150273) pre-cooled with liquid nitrogen.

-

Store the frozen tissue blocks at -80°C until sectioning.

-

Cut cryostat sections at a thickness of 5-10 µm.

-

Mount the sections on positively charged glass slides.

-

Allow the sections to air dry for 30-60 minutes at room temperature before fixation.

For Cell Cultures:

-

Grow cells on sterile glass coverslips or in chamber slides.

-

Wash the cells twice with phosphate-buffered saline (PBS) to remove culture medium.

-

Proceed with fixation as described below.

II. Fixation

Proper fixation is crucial for preserving tissue morphology and retaining enzyme activity.

-

Fix the air-dried tissue sections or washed cells in cold (4°C) acetone (B3395972) or a mixture of citrate-acetone-formaldehyde fixative for 30 seconds to 10 minutes.

-

Rinse the slides gently in distilled water for 1-2 minutes.

-

Allow the slides to air dry completely before proceeding with the staining protocol.

III. Staining Protocol

Reagents and Solutions:

-

This compound Phosphate Substrate: (Concentration may need optimization, typically 0.1-1.0 mg/mL)

-

Diazonium Salt: (e.g., Fast Blue RR Salt, Fast Red TR Salt; concentration typically 0.5-1.0 mg/mL)

-

Buffer: 0.1 M Tris-HCl buffer, pH 9.0-9.5

-

Solvent for Substrate: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Counterstain: Mayer's Hematoxylin or Nuclear Fast Red

-

Aqueous Mounting Medium

Staining Procedure:

-

Substrate Solution Preparation:

-

Dissolve the required amount of this compound phosphate in a small volume of DMF or DMSO.

-

Add this solution dropwise to the Tris-HCl buffer while stirring to avoid precipitation.

-

-

Incubation Medium Preparation:

-

Just before use, dissolve the diazonium salt in the substrate-buffer solution.

-

Filter the final incubation medium through a fine filter paper to remove any precipitate.

-

-

Incubation:

-

Immerse the fixed and rinsed slides in the freshly prepared incubation medium.

-

Incubate at room temperature (18-26°C) or 37°C for 15-60 minutes. The optimal incubation time should be determined empirically. Protect the slides from direct light during incubation.

-

-

Washing:

-

After incubation, rinse the slides thoroughly in several changes of distilled water for 2-3 minutes to stop the reaction.

-

-

Counterstaining (Optional):

-

If nuclear counterstaining is desired, immerse the slides in Mayer's Hematoxylin for 1-2 minutes or Nuclear Fast Red for 5 minutes.

-

Rinse the slides in running tap water until the water runs clear.

-

"Blue" the hematoxylin-stained sections in a gentle stream of tap water or an alkaline solution (e.g., Scott's tap water substitute) for a few seconds.

-

-

Mounting:

-

Coverslip the slides using an aqueous mounting medium. Do not use organic solvent-based mounting media as they can dissolve the azo dye precipitate.

-

IV. Expected Results

-

Sites of Alkaline Phosphatase Activity: A colored precipitate will be observed at the locations of enzyme activity. The color will depend on the diazonium salt used (e.g., blue to violet with Fast Blue RR, red with Fast Red TR).

-

Nuclei (if counterstained): Blue with Hematoxylin or red with Nuclear Fast Red.

-

Background: Should be clear or very lightly stained.

Data Presentation

Table 1: Comparison of Common Naphthol AS Substrates for Alkaline Phosphatase Staining

| Substrate | Typical Concentration | Recommended Diazonium Salt | Precipitate Color | Relative Sensitivity |

| This compound Phosphate | 0.1 - 1.0 mg/mL | Fast Blue RR, Fast Red TR | Blue/Violet or Red | High |

| Naphthol AS-MX Phosphate | 0.2 - 0.5 mg/mL | Fast Red TR, Fast Blue RR | Red or Blue/Violet | Very High |

| Naphthol AS-BI Phosphate | 0.1 - 0.5 mg/mL | Fast Red TR, Fast Blue BB | Red or Blue | High |

| Naphthol AS-TR Phosphate | 0.1 - 0.5 mg/mL | Fast Red TR | Red | High |

Note: The optimal concentrations and incubation times may vary depending on the tissue type, fixation method, and the specific activity of the enzyme. It is recommended to perform preliminary experiments to optimize the protocol for your specific application.

Mandatory Visualization

Signaling Pathway in Osteoblast Differentiation

Alkaline phosphatase is a key marker of osteoblast differentiation and plays a crucial role in bone mineralization. Its expression is upregulated by various signaling pathways that promote bone formation. The diagram below illustrates a simplified overview of a signaling pathway leading to increased ALP expression and activity in osteoblasts.

Caption: Signaling pathway leading to alkaline phosphatase expression and bone mineralization.

Experimental Workflow

The following diagram outlines the major steps in the this compound staining protocol for alkaline phosphatase detection in tissue sections.

Caption: Experimental workflow for this compound staining of alkaline phosphatase.

Application Notes: Detection of Acid Phosphatase using Naphthol AS-BR Phosphate Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid phosphatases (APs) are a family of enzymes that catalyze the hydrolysis of phosphomonoesters under acidic conditions. They are ubiquitously expressed in various tissues and cell types, including the prostate, bone (osteoclasts), platelets, and lysosomes of all cells. The detection and quantification of acid phosphatase activity are crucial in various research and clinical applications, from histochemical staining of tissues to the diagnosis and monitoring of certain diseases like prostate cancer and bone disorders.[1][2] Naphthol AS-BR phosphate (B84403) is a specific substrate used for the histochemical and spectrophotometric detection of acid phosphatase activity.

The underlying principle of this assay involves the enzymatic hydrolysis of this compound phosphate by acid phosphatase. This reaction liberates a naphthol derivative, which in turn couples with a diazonium salt (a chromogenic agent) to form a highly colored, insoluble azo dye at the site of enzyme activity.[3][4] The intensity of the color produced is directly proportional to the acid phosphatase activity in the sample.

Key Applications

-

Histochemistry: Visualization of acid phosphatase activity in frozen or fixed tissue sections and cell preparations to understand enzyme distribution and localization.[5]

-

Leukocyte Profiling: Identification of specific leukocyte populations, such as in hairy cell leukemia, where the acid phosphatase is resistant to tartrate inhibition.

-

Osteoclast Identification: Detection of tartrate-resistant acid phosphatase (TRAP) activity, a key marker for osteoclasts, which is essential for studying bone resorption and related diseases.[6]

-

Quantitative Biochemistry: Spectrophotometric quantification of acid phosphatase activity in serum and other biological fluids for clinical diagnostics and research.[1][7]

Biochemical Reaction Pathway

The detection method is a two-step process. First, acid phosphatase cleaves the phosphate group from the this compound phosphate substrate. The resulting naphthol compound then immediately couples with a diazonium salt to produce a visible precipitate.

Caption: Enzymatic hydrolysis of this compound phosphate and subsequent dye formation.

Experimental Protocols

Protocol 1: Histochemical Detection of Acid Phosphatase in Tissue Sections

This protocol is designed for the visualization of AP activity in snap-frozen tissue sections.

Materials:

-

Snap-frozen tissue sections (10-16 µm) mounted on coverslips[3][4]

-

Fixative Solution (e.g., Baker's Solution)[3]

-

Deionized water

-

Incubation Solution (see preparation below)

-

Ascending alcohol series (50%, 70%, 80%, 95%, 100%) for dehydration[3]

-

Clearing agent (e.g., Xylene)

-

Mounting medium (e.g., Permount)[3]

Incubation Solution Preparation:

A common approach involves creating a solution that contains the substrate and a coupling agent. For example, using hexazonium pararosanilin as the diazonium salt:

-

Pararosanilin Solution: Prepare a stock solution of Basic Fuchsin.[3][4]

-

Nitrite Solution: Prepare a 4% Sodium Nitrite solution.[3]

-

Indicator Mix: Mix the Pararosanilin and Nitrite solutions just before use to form hexazonium pararosanilin.[3]

-

Final Incubation Medium: Add the indicator mix and this compound phosphate substrate to an appropriate acidic buffer (e.g., acetate (B1210297) buffer).

Procedure:

-

If required, briefly fix the tissue sections according to standard laboratory procedures. For many applications, unfixed snap-frozen tissue is used.[3][4]

-

Wash the sections with deionized water.[3]

-

Incubate the sections in the freshly prepared Incubation Solution for 30-60 minutes at room temperature in the dark.[3]

-

Wash the sections thoroughly with deionized water three times.[3]

-

Dehydrate the sections by passing them through an ascending series of alcohol concentrations.[3]

-

Clear the sections with xylene or a suitable substitute.

-

Mount the coverslip onto a microscope slide with a permanent mounting medium.[3]

Expected Results:

Sites of acid phosphatase activity will be marked by a distinct red or reddish-brown azo dye precipitate.[3]

Protocol 2: Quantitative Kinetic Assay of Total Acid Phosphatase in Serum

This protocol outlines a spectrophotometric method to determine the total AP activity in serum samples.

Materials:

-

Acetate buffer (for sample stabilization)[9]

-

Acid buffer (e.g., Citrate buffer, pH 5.0-6.0)

-

Substrate solution: α-naphthyl phosphate (a related substrate often used in quantitative assays)[2]

-

Cuvettes with a 1 cm light path[9]

-

Water bath or incubator at 37°C[7]

Procedure:

-

Sample Preparation: Separate serum from clotted blood immediately. To prevent loss of activity, stabilize 1 mL of serum by adding 20 µL of acetate buffer.[7][9]

-

Reagent Preparation: Prepare a working reagent by dissolving the substrate (e.g., α-naphthyl phosphate) and the chromogen (Fast Red TR) in the acid buffer according to the manufacturer's instructions.

-

Assay Reaction:

-

Measurement:

-

Place the cuvette in the spectrophotometer maintained at 37°C.

-

Record the change in absorbance at 405 nm per minute (ΔA/min) over a period of 3-5 minutes.[7]

-

-

Calculation: The acid phosphatase activity is proportional to the rate of increase in absorbance.[1] Calculate the activity (U/L) using the molar extinction coefficient of the colored product and the reaction volume.

Tartrate Inhibition (for Prostatic Fraction):

To specifically measure the prostatic acid phosphatase fraction, a parallel assay is run in the presence of L-tartrate, which inhibits this specific isoenzyme.[1][7] The difference in activity between the total and the tartrate-inhibited assay corresponds to the prostatic AP activity.[9]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for both histochemical and quantitative detection of acid phosphatase.

Caption: General workflow for acid phosphatase detection.

Quantitative Data Summary

The following table summarizes key quantitative parameters for acid phosphatase assays using naphthol-based substrates, compiled from various sources.

| Parameter | Value | Assay Type | Notes |

| Optimal pH | 5.0 - 6.2 | Quantitative / Histo | The enzyme is active in an acidic environment.[2][10] |

| Wavelength (λmax) | 405 nm | Quantitative | For measuring the azo dye formed with Fast Red TR.[7][8] |

| Substrate | This compound/AS-BI Phosphate | Histochemistry | Preferred for specific isoenzyme studies (e.g., TRAP).[6] |

| Substrate | α-naphthyl phosphate | Quantitative | Commonly used in kinetic serum assays.[1][2] |

| Incubation Time | 30 - 60 minutes | Histochemistry | Typical duration for visible precipitate formation.[3] |

| Incubation Temp. | Room Temp. / 37°C | Histo / Quantitative | 37°C is standard for kinetic assays to ensure optimal enzyme activity.[7] |

| Assay Linearity | Up to 40 - 75 U/L | Quantitative | Samples with higher activity require dilution.[1][9] |

| Inhibitor | L-tartrate | Quantitative / Histo | Used to differentiate prostatic and other AP isoenzymes.[1][7] |

References

- 1. bioactiva.com [bioactiva.com]

- 2. linear.es [linear.es]

- 3. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 4. Acid PO4 [neuromuscular.wustl.edu]

- 5. Quantitative histochemical study of acid phosphatase activity in rat liver using a semipermeable membrane technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. medichem-me.com [medichem-me.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. labcarediagnostics.com [labcarediagnostics.com]

- 10. researchgate.net [researchgate.net]

Naphthol AS-BR in Immunohistochemistry: A Detailed Guide to Enzyme Visualization

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Naphthol AS-BR serves as a versatile substrate for the chromogenic localization of both acid and alkaline phosphatase enzymes in immunohistochemistry (IHC) and enzyme histochemistry. The underlying principle of its application is a two-step enzymatic reaction. Initially, the phosphatase enzyme present at the site of the target antigen cleaves the phosphate (B84403) group from the this compound phosphate ester. The resulting naphthol derivative is then coupled with a diazonium salt to produce a distinctly colored, insoluble azo dye precipitate. This precipitate marks the precise location of the enzyme, and by extension, the antigen of interest within the tissue architecture.

The choice of diazonium salt allows for some variation in the final color of the precipitate, offering flexibility in single and double-staining protocols. Commonly used diazonium salts include Fast Red TR, which typically produces a red to reddish-brown precipitate when coupled with naphthol derivatives in alkaline phosphatase detection. For acid phosphatase localization, hexazonium pararosanilin is often employed, yielding a red to reddish-brown precipitate.

Advantages and Considerations:

While not as ubiquitously used as chromogens like 3,3'-Diaminobenzidine (DAB), this compound offers a viable alternative, particularly when a different color is desired to contrast with endogenous pigments or in multiplex staining assays. However, researchers should be aware that the stability and intensity of the final precipitate can be influenced by factors such as the choice of diazonium salt, incubation times, and the mounting medium used. The alcohol solubility of some resulting azo dyes necessitates the use of aqueous mounting media to prevent signal loss.

Currently, comprehensive quantitative data directly comparing the sensitivity, signal-to-noise ratio, and photostability of this compound with other mainstream chromogens like DAB is limited in readily available literature. Such comparisons are crucial for selecting the optimal chromogen for a specific application and should be determined empirically during assay development.

Performance Characteristics

A direct quantitative comparison of this compound with other common chromogens is not extensively documented in published literature. The following table is intended to provide a framework for the types of data that are critical for the evaluation of a chromogenic substrate. Researchers are encouraged to generate this data within their own experimental context to make informed decisions.

| Performance Metric | This compound | 3,3'-Diaminobenzidine (DAB) | 3-Amino-9-ethylcarbazole (AEC) |

| Enzyme System | Alkaline Phosphatase, Acid Phosphatase | Horseradish Peroxidase | Horseradish Peroxidase |

| Precipitate Color | Red to Reddish-Brown (Varies with diazonium salt) | Brown | Red |

| Solubility | Often alcohol-soluble (requires aqueous mounting) | Insoluble in alcohol and organic solvents | Alcohol-soluble (requires aqueous mounting) |

| Relative Sensitivity | Data not available | High | Moderate to High |

| Signal-to-Noise Ratio | Data not available | Generally high with low background | Can exhibit higher background |

| Photostability | Data not available | High (very stable) | Prone to fading over time |

Experimental Protocols

The following protocols provide a framework for the use of this compound in immunohistochemistry for the visualization of alkaline phosphatase and acid phosphatase activity. Optimization of incubation times, antibody dilutions, and substrate concentrations may be required for specific antibodies and tissue types.

Protocol 1: Alkaline Phosphatase Detection in Immunohistochemistry using this compound

This protocol describes the use of this compound for the detection of an alkaline phosphatase (AP)-conjugated secondary antibody in a standard IHC workflow.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

-

Wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T)

-

Protein block solution (e.g., 5% normal goat serum in TBS)

-

Primary antibody

-

AP-conjugated secondary antibody

-

This compound phosphate

-

N,N-Dimethylformamide (DMF)

-

Alkaline buffer (e.g., 0.1 M Tris-HCl, pH 8.5)

-